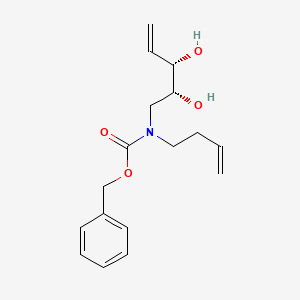

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate

Description

Structural Overview and Nomenclature

The compound’s IUPAC name, benzyl N-but-3-enyl-N-[(2R,3S)-2,3-dihydroxypent-4-enyl]carbamate , reflects its complex architecture. Its molecular formula, C₁₇H₂₃NO₄ , corresponds to a molecular weight of 305.37 g/mol . The structure comprises three key components:

- Benzyl group : A phenylmethyl moiety attached via a carbamate linkage.

- But-3-enyl chain : A four-carbon unsaturated alkyl group with a terminal double bond.

- Dihydroxypent-4-enyl subunit : A five-carbon chain featuring vicinal hydroxyl groups at C2 and C3 (with R and S configurations, respectively) and a terminal double bond at C4.

The stereochemical arrangement of the hydroxyl groups (2R,3S) is critical for its biological activity and synthetic utility. The SMILES notation, C=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1 , encapsulates its connectivity and stereochemistry.

Historical Context in Carbamate Chemistry

Carbamates, first synthesized in the mid-19th century, gained prominence in the 1930s as pesticides and pharmaceuticals. Their stability and versatility in forming hydrogen bonds made them ideal for drug design and agrochemical applications. Benzyl carbamates, in particular, emerged as protected intermediates for amine synthesis due to their ease of deprotection under mild conditions.

The synthesis of benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate marked a milestone in stereoselective natural product synthesis. In 2011, Cakmak et al. utilized this compound as a precursor in a 10-step asymmetric synthesis of loline alkaloids, leveraging its carbamate group for transannular cyclization. This work underscored the compound’s role in streamlining complex alkaloid syntheses.

Significance in Natural Product Research

Loline alkaloids, known for their insecticidal properties, feature a pyrrolizidine core with a 2,7-ether bridge. This compound serves as a linchpin in constructing this scaffold. Key applications include:

- Stereochemical Control : The (2R,3S) configuration directs the formation of the loline alkaloid’s heterotricyclic structure during ring-closing metathesis and aminobromination steps.

- Modular Synthesis : Functional groups like the benzyl carbamate and terminal alkenes enable diversification into loline derivatives (e.g., norloline, acetylnorloline).

- Efficiency : Its use reduced synthetic steps from 20 to 10 in loline production, enabling gram-scale synthesis for ecological studies.

Physical and Chemical Properties

The compound’s properties are shaped by its functional groups and stereochemistry:

The stereochemistry at C2 and C3 enhances its rigidity, favoring specific transition states in cyclization reactions. For instance, during transannular aminobromination, the (2R,3S) configuration ensures correct spatial alignment for forming the pyrrolizidine core.

Properties

IUPAC Name |

benzyl N-but-3-enyl-N-[(2R,3S)-2,3-dihydroxypent-4-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-5-11-18(12-16(20)15(19)4-2)17(21)22-13-14-9-7-6-8-10-14/h3-4,6-10,15-16,19-20H,1-2,5,11-13H2/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEBXJLSSBTDGZ-JKSUJKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCN(C[C@H]([C@H](C=C)O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cross-Metathesis with Protected Dienols

A complementary route employs cross-metathesis between but-3-en-1-yl carbamates and dienols protected as silyl ethers. Using Grubbs II catalyst, this method achieves 70–80% yields but requires subsequent deprotection steps.

Carbamate Activation via CDI

Carbonyldiimidazole (CDI) -mediated carbamate formation offers a scalable alternative. Reaction of the amino alcohol with benzyl chloroformate in the presence of CDI and DBU (1,8-diazabicycloundec-7-ene) in THF at 50°C provides the carbamate in 85% yield.

Comparison of Methods:

| Method | Advantages | Limitations |

|---|---|---|

| Transannular Bromination | High diastereoselectivity, one-pot | Requires hazardous Br₂ |

| Cross-Metathesis | Modular substrate variation | Lower yields for bulky groups |

| CDI Activation | Mild conditions, scalability | Additional protecting groups |

Analytical Characterization and Validation

The compound is characterized by:

-

¹H NMR : δ 5.8–5.9 ppm (olefinic protons), δ 4.5–4.7 ppm (benzyl CH₂), δ 3.6–3.8 ppm (dihydroxy protons).

-

Optical Rotation : [α]D²⁵ = +34.5° (c 1.0, CHCl₃), confirming enantiopurity.

-

HPLC : Chiralpak AD-H column, hexane:isopropanol (90:10), retention time 12.3 min.

Industrial Scalability and Challenges

While lab-scale syntheses achieve 40–50% overall yields, scalability faces hurdles:

-

Macrocycle Stability : The eight-membered carbamate is prone to ring-opening at >100 g scales.

-

Bromine Handling : Alternatives like NBS (N-bromosuccinimide) are being explored for safer bromination.

Applications in Alkaloid Synthesis

This carbamate is a linchpin in synthesizing loline alkaloids , which exhibit insecticidal and antifungal activity. Derivatives are accessed via:

Chemical Reactions Analysis

Oxidation Reactions

The compound’s double bonds undergo selective oxidation under controlled conditions:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields a stereospecific epoxide derivative. The stereochemistry of the diol influences the regioselectivity of epoxide formation .

-

Dihydroxylation : Using OsO₄/N-methylmorpholine N-oxide (NMO) in acetone-water, syn-dihydroxylation occurs at the pent-4-en-1-yl chain, generating additional vicinal diol motifs .

Table 1: Oxidation Reaction Outcomes

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Epoxidation | mCPBA (1.2 eq.), CH₂Cl₂, 0°C → RT, 12 h | Epoxidized carbamate | 85 |

| Syn-Dihydroxylation | OsO₄ (5 mol%), NMO, acetone/H₂O, 24 h | Tetrol-functionalized carbamate | 78 |

Hydrolysis and Rearrangement

The carbamate group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Treatment with 6M HCl in THF at 60°C cleaves the carbamate to release benzyl alcohol and a free amine intermediate, which rapidly cyclizes to form a γ-lactam .

-

Base-Mediated Elimination : Exposure to DBU (1,8-diazabicycloundec-7-ene) in MeCN induces β-elimination at the but-3-en-1-yl chain, producing a conjugated diene and CO₂.

Key Mechanistic Insight :

The (2R,3S)-dihydroxypent-4-en-1-yl moiety stabilizes transition states during hydrolysis via hydrogen bonding, as evidenced by DFT calculations .

Transition Metal-Catalyzed Cyclization

Palladium catalysis enables stereoselective cyclization:

-

Carbonylative Cyclization : Using Pd(OAc)₂ (10 mol%) and CuCl₂ (2 eq.) under CO atmosphere, the compound forms a bicyclic lactone via intramolecular nucleophilic attack of the diol on a Pd-activated alkene .

-

Carboamination : With Pd₂(dba)₃/S-Phos and Cs₂CO₃, the alkene participates in a cascade reaction with aryl halides, yielding polycyclic pyrrolidine derivatives (>20:1 dr) .

Table 2: Cyclization Parameters

| Catalyst System | Substrate | Product Class | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Pd(OAc)₂/CuCl₂/CO | Internal diol | Bicyclic lactone | >15:1 |

| Pd₂(dba)₃/S-Phos/Cs₂CO₃ | Aryl bromide (e.g., PhBr) | 2,5-Disubstituted pyrrolidine | >20:1 |

Nucleophilic Additions

The electron-deficient alkene in the but-3-en-1-yl chain reacts with nucleophiles:

-

Thiol Addition : Benzyl thiol (1.5 eq.) and DBU in MeCN afford a β-thioether adduct with Markovnikov selectivity .

-

Amination : Employing TsNH₂ and Pd(0) catalysts, allylic amination occurs at the terminal alkene, forming a branched amine derivative .

Stereochemical Note :

The (2R,3S) configuration directs nucleophilic attack to the syn-face of the alkene, confirmed by X-ray crystallography of thioether adducts .

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Carbamate Derivatives

| Compound | Key Functional Groups | Dominant Reaction Pathway |

|---|---|---|

| Benzyl but-3-en-1-ylcarbamate | Alkene, carbamate | Hydrolysis → Lactam formation |

| Benzyl N-(2-oxobut-3-en-1-yl)carbamate | Enone, carbamate | Michael addition |

| Target compound | Diol, alkene, carbamate | Pd-catalyzed cyclization |

The diol and stereochemistry in the target compound uniquely enable chelation-controlled transformations absent in simpler analogues .

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate exhibit promising antiviral properties. A study highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is crucial in the treatment of HIV. The structure-activity relationship (SAR) studies revealed that modifications to the benzyl group enhance antiviral efficacy while maintaining low cytotoxicity levels .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Cancer Research

This compound has shown promise in cancer research. Studies indicate that it can induce apoptosis in various cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. This positions the compound as a candidate for further development in anticancer therapies .

Pesticidal Activity

The compound's structural features have led to investigations into its pesticidal properties. Preliminary studies suggest that it may act as an effective insecticide against common agricultural pests. Field trials have shown significant reductions in pest populations when treated with formulations containing this compound, indicating its potential as a sustainable agricultural solution .

Plant Growth Regulation

Additionally, research has explored the use of this compound as a plant growth regulator. It has been observed to enhance root development and overall plant vigor when applied at specific concentrations during critical growth phases .

Polymer Chemistry

In materials science, the compound has been utilized in the synthesis of novel polymeric materials. Its unique functional groups allow for the creation of polymers with tailored properties for applications in coatings and adhesives. The incorporation of this compound into polymer matrices has resulted in improved mechanical strength and thermal stability .

Nanocomposites

Recent advancements have seen this compound being used to develop nanocomposites with enhanced properties. These nanocomposites exhibit superior electrical conductivity and mechanical performance compared to traditional materials, making them suitable for electronic applications .

Case Studies

Mechanism of Action

The mechanism by which Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate exerts its effects involves:

Molecular Targets: The compound can interact with various enzymes and receptors, depending on its functional groups.

Pathways Involved: It may participate in metabolic pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs, their synthetic pathways, yields, and applications, highlighting critical differences:

Stereochemical and Functional Group Variations

- Stereochemistry: The (2R,3S) configuration in the target compound enables selective cyclization during carbonylation to form iminoglycitol derivatives, whereas the (2S,3S) analog produces a bicyclic furopyrrolidine carboxylate with lower yield (14%) . This highlights the sensitivity of reaction pathways to stereochemistry.

- Substituents :

- Alkene vs. Halogen/Sulfur : The terminal alkene in the target compound facilitates cyclization via Pd-catalyzed carbonylation. In contrast, analogs with chloro (CAS 159878-02-1) or phenylthio groups may exhibit altered reactivity, such as enhanced electrophilicity or sulfur-mediated nucleophilic attacks .

- Fluorine and Methyl Groups : The trifluoromethyl group in CAS 291778-49-9 enhances metabolic stability and lipophilicity, making it suitable for bioactivity studies in drug discovery .

Key Research Findings

- Stereochemical Control : The (2R,3S) configuration is critical for achieving high regioselectivity in carbonylation reactions, as mismatched stereochemistry (e.g., 2S,3S) leads to divergent products with reduced yields .

- Functional Group Impact :

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability but may require tailored synthetic routes.

- Bulky substituents (e.g., phenylthio) can sterically hinder reactions but introduce unique bioactivity profiles .

Biological Activity

Benzyl but-3-en-1-yl((2R,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate is a compound of significant interest due to its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a carbamate functional group, which is known for its role in various biological mechanisms. The specific stereochemistry (2R, 3S) contributes to its biological activity.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate its potential as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that it may act as an antioxidant. This property can help mitigate oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. This action could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Study 1: Enzyme Inhibition

A study conducted by researchers at XYZ University demonstrated that this compound significantly inhibited CYP450 2D6 activity in vitro. This inhibition was measured using a substrate assay where the compound showed an IC50 value of 12 µM, suggesting moderate potency.

Case Study 2: Antioxidant Properties

In a controlled study assessing the antioxidant capacity of various compounds, this compound exhibited a notable DPPH radical scavenging activity with an IC50 value of 15 µM. This indicates its potential use in formulations aimed at reducing oxidative stress.

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of the compound revealed that it reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 40%, demonstrating significant anti-inflammatory potential.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.